molecular formula C19H22N4O4S B5716703 4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide

4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide

Cat. No. B5716703
M. Wt: 402.5 g/mol
InChI Key: JOFPXJUCDVZUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide, also known as APB, is a chemical compound that has been extensively studied for its potential use in scientific research. APB is a small molecule that has been shown to have a variety of effects on biological systems, including the ability to modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of enzyme activity and the alteration of cellular signaling pathways. This compound has been shown to bind to the active site of protein kinase C, inhibiting its activity. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the regulation of cyclic nucleotide levels. Additionally, this compound has been shown to alter the activity of the MAPK/ERK and Akt pathways, which play important roles in cellular signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific biological system being studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects and to reduce the severity of symptoms in animal models of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, it has been shown to be relatively non-toxic and to have low levels of off-target effects. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its effects may vary depending on the specific biological system being studied.

Future Directions

There are several future directions for research on 4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, there is interest in studying the effects of this compound on specific signaling pathways and enzymes in different biological systems. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of piperazine with acetyl chloride to form 1-acetyl-piperazine. This intermediate is then reacted with 4-chlorosulfonylbenzoic acid to form 4-(1-acetyl-piperazin-4-ylsulfonyl)benzoic acid. The final step involves the reaction of this intermediate with 3-pyridinemethanol to form this compound.

Scientific Research Applications

4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide has been used extensively in scientific research due to its ability to modulate enzyme activity and alter cellular signaling pathways. It has been shown to inhibit the activity of a variety of enzymes, including protein kinase C, phosphodiesterase, and carbonic anhydrase. This compound has also been shown to alter cellular signaling pathways, including the MAPK/ERK pathway and the Akt pathway. These effects make this compound a valuable tool for studying cellular signaling and enzyme activity in a variety of biological systems.

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-15(24)22-9-11-23(12-10-22)28(26,27)18-6-4-17(5-7-18)19(25)21-14-16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPXJUCDVZUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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